molecular formula C13H10Cl2N2S B5724146 N-(2,4-dichlorophenyl)-N'-phenylthiourea

N-(2,4-dichlorophenyl)-N'-phenylthiourea

Cat. No.: B5724146
M. Wt: 297.2 g/mol
InChI Key: YTBLBUCXWXBYTR-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-N'-phenylthiourea is a synthetic thiourea derivative synthesized via the Schotten-Baumann reaction between N-phenylthiourea and 2,4-dichlorobenzoyl chloride under reflux conditions . Its structure has been confirmed through IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The compound exhibits notable cytotoxic activity against breast cancer cell lines (MCF-7 and T47D), outperforming hydroxyurea in efficacy .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2S/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBLBUCXWXBYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-N’-phenylthiourea typically involves the reaction of 2,4-dichloroaniline with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

2,4-dichloroaniline+phenyl isothiocyanateN-(2,4-dichlorophenyl)-N’-phenylthiourea\text{2,4-dichloroaniline} + \text{phenyl isothiocyanate} \rightarrow \text{N-(2,4-dichlorophenyl)-N'-phenylthiourea} 2,4-dichloroaniline+phenyl isothiocyanate→N-(2,4-dichlorophenyl)-N’-phenylthiourea

Industrial Production Methods

In industrial settings, the production of N-(2,4-dichlorophenyl)-N’-phenylthiourea may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N’-phenylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-N’-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Thioureas

Compound Name Substituents Molecular Weight Key Findings Reference
N-(2,4-Dichlorophenyl)-N'-phenylthiourea 2,4-dichlorophenyl, phenyl 313.21 g/mol IC50 < hydroxyurea in MCF-7/T47D assays
N-(4-Chlorophenyl)-N'-allylthiourea 4-chlorophenyl, allyl 212.71 g/mol Limited cytotoxicity data; allyl group may enhance reactivity
2,4-Difluorophenyl thiourea 2,4-difluorophenyl, NH2 188.20 g/mol Fluorine improves metabolic stability; no cytotoxicity data
N-(4-Chloro-2-fluorophenyl)-N'-(2-furoyl)thiourea 4-Cl-2-F-phenyl, furoyl 298.72 g/mol Furoyl moiety may alter binding affinity; activity uncharacterized

Key Insights :

  • Halogen position (e.g., 2,4-dichloro vs. 4-chloro) influences steric and electronic effects. Dichloro derivatives often exhibit higher bioactivity due to increased lipophilicity and electron-withdrawing effects .
  • Fluorine substitution () enhances stability but may reduce cytotoxicity compared to chlorine.

Aromatic vs. Aliphatic Substituents

Compound Name Substituents Molecular Weight Key Findings Reference
N-(Biphenyl-4-carbonyl)-N'-(2-chlorophenyl)thiourea biphenyl-4-carbonyl, 2-Cl-phenyl Not reported Trans-cis configuration affects crystallinity; comparable bond lengths to target compound
N-(4-Phenoxyphenyl)-N'-phenylthiourea 4-phenoxyphenyl, phenyl 320.41 g/mol Phenoxy group increases aromaticity; activity unstudied
N-(1,1-Dimethylethyl)-N'-(2-methylphenyl)thiourea tert-butyl, 2-methylphenyl 222.35 g/mol Bulky tert-butyl group may hinder target binding; no bioactivity data

Key Insights :

  • Aromatic extensions (e.g., biphenyl or phenoxyphenyl) enhance π-π stacking but may reduce solubility .

Functionalized Thioureas

Compound Name Substituents Molecular Weight Key Findings Reference
N-(2,4-Dichlorobenzoyl)-N'-(4-methoxyphenyl)thiourea 2,4-Cl-benzoyl, 4-OMe-phenyl 355.24 g/mol Methoxy group improves solubility; cytotoxic potential unexplored
N-[4-(Diethylamino)phenyl]-N'-(2-furoyl)thiourea diethylamino, furoyl 317.41 g/mol Amino group may enable pH-dependent activity; uncharacterized

Key Insights :

  • Electron-donating groups (e.g., methoxy) improve aqueous solubility but may reduce membrane penetration .
  • Charged groups (e.g., diethylamino) could enable selective targeting in acidic tumor microenvironments .

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